3-Fluoro-1-methyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-Fluoro-1-methyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C5H5FN2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1-methyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of pyrazole derivatives with fluorinating agents. One common method is the reaction of 3-methyl-1H-pyrazole-4-carbaldehyde with a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-1-methyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid.
Reduction: 3-Fluoro-1-methyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-1-methyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-Fluoro-1-methyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target protein. The aldehyde group can also participate in covalent bonding with nucleophilic residues in the active site of enzymes .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-pyrazole-4-carbaldehyde: Similar structure but lacks the fluorine atom.
3-Fluoro-1H-pyrazole-4-carbaldehyde: Similar structure but lacks the methyl group.
1-Methyl-1H-pyrazole-4-carbaldehyde: Similar structure but lacks the fluorine atom.
Uniqueness
3-Fluoro-1-methyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, while the methyl group can affect its steric properties and overall molecular conformation .
Properties
Molecular Formula |
C5H5FN2O |
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Molecular Weight |
128.10 g/mol |
IUPAC Name |
3-fluoro-1-methylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C5H5FN2O/c1-8-2-4(3-9)5(6)7-8/h2-3H,1H3 |
InChI Key |
FFIKIAXDPVQEFR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)F)C=O |
Origin of Product |
United States |
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